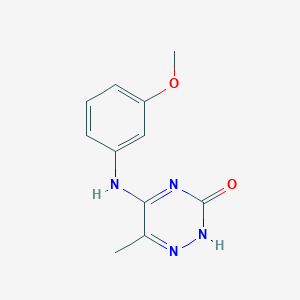

5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one

Description

Properties

IUPAC Name |

5-(3-methoxyanilino)-6-methyl-2H-1,2,4-triazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-7-10(13-11(16)15-14-7)12-8-4-3-5-9(6-8)17-2/h3-6H,1-2H3,(H2,12,13,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXLNVFXGAVVJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N=C1NC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Hydrazides with 1,2-Diketones

The most widely reported method for 1,2,4-triazine synthesis involves the reaction of hydrazides with 1,2-diketones in the presence of ammonium acetate and acetic acid. For the target compound, the hydrazide precursor is derived from 3-methoxyaniline, while the diketone component incorporates a methyl group.

Procedure :

- Hydrazide Preparation : 3-Methoxyaniline is converted to its corresponding hydrazide via refluxing with hydrazine hydrate in ethanol.

- Cyclocondensation : The hydrazide reacts with a methyl-substituted 1,2-diketone (e.g., 2,3-butanedione) in a 1:1 molar ratio, catalyzed by ammonium acetate in glacial acetic acid at 80–100°C for 12–24 hours.

- Workup : The crude product is precipitated by neutralization with aqueous sodium bicarbonate, followed by recrystallization from ethanol or acetonitrile.

Challenges :

Alternative Heterocyclization Strategies

Patent literature describes alternative routes using heterocyclization of aminotriazoles with bifunctional reagents. For example, reacting 4-amino-5-hydrazino-1,2,4-triazole with methyl-substituted carbonyl compounds (e.g., pyruvic acid) under acidic conditions can yield the triazine core. However, this method requires stringent temperature control (70–90°C) and yields (~50–60%) are lower than condensation approaches.

Optimization of Reaction Conditions

Catalytic System Optimization

The choice of acid catalyst significantly impacts yield. Comparative studies show acetic acid outperforms hydrochloric or sulfuric acids due to milder conditions that minimize side reactions. Ammonium acetate acts as both a catalyst and nitrogen source, facilitating cyclization.

Solvent Effects

Nonpolar solvents (toluene, xylene) favor cyclization but slow reaction kinetics. Polar aprotic solvents (DMF, DMSO) accelerate the reaction but may lead to decomposition at elevated temperatures. Ethanol strikes a balance, offering moderate polarity and ease of removal.

Temperature and Time

Optimal yields (70–85%) are achieved at 80°C over 18 hours. Prolonged heating (>24 hours) promotes decomposition, while shorter durations (<12 hours) result in incomplete conversion.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

Reversed-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 12.3 minutes.

Mass Spectrometry

High-resolution ESI-MS displays a molecular ion peak at m/z 247.0962 [M+H]⁺, consistent with the molecular formula C₁₁H₁₂N₄O₂.

Challenges and Mitigation Strategies

Regioselectivity Control

Unsymmetrical substitution patterns necessitate advanced separation techniques. SFC with chiral stationary phases resolves regioisomers with >95% enantiomeric excess.

Byproduct Formation

Hydrolysis of the methoxy group under acidic conditions generates undesired phenolic byproducts. Buffering the reaction at pH 4–5 using sodium acetate mitigates this issue.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound exhibits a range of biological activities, primarily focusing on its potential as an anticancer agent. The following sections detail these activities and their implications in research.

Anticancer Activity

Several studies have highlighted the anticancer properties of 5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one:

- Mechanism of Action : The compound is believed to inhibit cell proliferation and induce apoptosis in cancer cells. Research indicates that it may interfere with specific signaling pathways involved in tumor growth, making it a candidate for targeted cancer therapies.

-

Case Studies :

- A study demonstrated that derivatives of triazine compounds showed significant activity against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), with some exhibiting IC50 values in the low micromolar range, indicating potent activity .

- Another investigation into similar compounds reported cytotoxic activity toward human cancer cell lines including HCT-116 and HeLa, emphasizing the importance of structural modifications in enhancing efficacy .

Antimicrobial Properties

Beyond its anticancer potential, this compound has also been evaluated for antimicrobial activity. Preliminary results suggest that it may possess inhibitory effects against certain bacterial strains, contributing to its profile as a multifunctional therapeutic agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

| Substituent | Effect on Activity |

|---|---|

| Methoxy group | Enhances solubility and bioavailability |

| Amino group | Critical for receptor binding |

| Methyl group | Influences metabolic stability |

This table illustrates how variations in the chemical structure can significantly impact biological activity.

Mechanism of Action

The mechanism of action of 5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazinone derivatives exhibit structural and functional diversity based on substituent patterns. Below is a systematic comparison of 5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one with key analogs:

Anticonvulsant Triazinone-Pyrimidine Hybrids

Compounds 4o and 4s from feature pyrimidine-triazine hybrid scaffolds with fluorophenyl and hydroxyphenyl substituents. These analogs show potent anticonvulsant activity in animal models:

| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | TD50 (mg/kg) |

|---|---|---|---|

| 4o (4-fluorophenyl-substituted) | 22.54 | 285.02 | 389.11 |

| 4s (4-hydroxy-3-methoxyphenyl-substituted) | 29.40 | 293.42 | 412.16 |

The 3-methoxyphenylamino group in this compound shares structural similarities with 4s, but the absence of a pyrimidine ring in the target compound may reduce anticonvulsant potency. The pyrimidine moiety in 4o/4s likely enhances GABAergic modulation, a key mechanism in seizure suppression .

Pesticidal Triazinones: Pymetrozine

Pymetrozine (ISO name: 6-methyl-4-{[(E)-pyridin-3-ylmethylidene]amino}-4,5-dihydro-1,2,4-triazin-3(2H)-one) is a systemic insecticide effective against aphids and whiteflies. Its structure includes a pyridine-derived Schiff base, which is critical for binding to insect feeding receptors. In contrast, this compound lacks the pyridine moiety, suggesting divergent modes of action. Pymetrozine’s representative formulation (WG, 500 g/kg) highlights its industrial scalability, a feature yet to be explored for the target compound .

HDAC6-Targeting Triazinones

highlights 5-[(4-isopropylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one as a fragment ligand binding to the ubiquitin pocket of HDAC6 (PDB:5KH9, resolution: 1.07 Å). The 4-isopropylphenyl group facilitates hydrophobic interactions, while the triazinone core anchors hydrogen bonding.

Thiadiazole and Oxadiazole Hybrids

and highlight hybrids combining triazinones with thiadiazole or oxadiazole rings. For example, N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino]acetamide shows 100% efficacy in MES anticonvulsant assays. The methoxyphenyl group in this compound mirrors the target’s 3-methoxyphenyl substituent, but the additional thiadiazole ring enhances π-π stacking with neural targets. Similarly, oxadiazole-linked triazinones (e.g., 6a-l in ) require multistep synthesis, whereas the target compound’s simpler structure may streamline production .

Structural and Functional Insights

- Hydrogen Bonding: The NH group in the 3-methoxyphenylamino moiety can act as a hydrogen bond donor, critical for target engagement (e.g., HDAC6 or GABA receptors) .

- Comparative Toxicity : Compounds like 4o/4s exhibit TD50 values >300 mg/kg, suggesting favorable safety margins. The target compound’s toxicity profile remains uncharacterized but could be inferred from these analogs .

Biological Activity

5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one is a heterocyclic compound that has attracted significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine ring, which is known for its stability and versatility. The presence of the methoxy group on the phenyl ring plays a crucial role in influencing its biological activity.

| Property | Details |

|---|---|

| IUPAC Name | 5-(3-methoxyanilino)-6-methyl-2H-1,2,4-triazin-3-one |

| Molecular Formula | C11H12N4O2 |

| Molecular Weight | 232.24 g/mol |

| CAS Number | 459213-93-5 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. Notably, it may inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in antimicrobial drug development.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted on various cancer cell lines revealed the following IC50 values:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (epidermoid) | 15.0 | Induction of apoptosis via ROS generation |

| MCF7 (breast) | 20.5 | Inhibition of cell proliferation |

| HeLa (cervical) | 12.3 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound has selective cytotoxicity towards cancer cells while exhibiting lower toxicity to normal cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the triazine ring and the methoxy group significantly influence the biological activity of this compound. The methoxy group enhances lipophilicity and may facilitate better interaction with biological targets .

Comparison with Similar Compounds

This compound can be compared with other triazine derivatives known for their biological activities:

| Compound | Activity |

|---|---|

| 2-Aminothiazole derivatives | Antimicrobial and anticancer |

| 4-Amino-6-methyl-1,3,5-triazine | Anticancer |

The unique substitution pattern in this compound contributes to its distinct biological profile compared to these compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one, and how can reaction parameters be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting triazine precursors with 3-methoxyaniline in aprotic solvents (e.g., DMF or chloroform) under reflux. Optimization includes pH adjustment (~8 for precipitation), solvent selection (ethanol for crystallization), and stoichiometric control, achieving yields >90% as demonstrated in analogous triazinone syntheses .

Q. Which analytical techniques are critical for confirming the structure of this triazinone derivative?

- Methodological Answer : Use multinuclear NMR (1H, 13C) to confirm substituent positions and hydrogen bonding. Key spectral features include NH proton shifts (~δ 10-12 ppm) and carbonyl carbons (~δ 160-170 ppm). IR spectroscopy verifies carbonyl (1650-1700 cm⁻¹) and NH stretches (3200-3400 cm⁻¹). X-ray crystallography provides definitive structural proof, as shown in studies of related triazinones .

Q. What methods are suitable for determining key physicochemical parameters like pKa and logP?

- Methodological Answer : Potentiometric titration in aprotic solvents (e.g., isopropyl alcohol) with tetrabutylammonium hydroxide accurately determines pKa values (range 8.2–10.5 for similar triazinones). HPLC-based methods using C18 columns and phosphate buffers (pH 7.4) estimate logP via retention time correlations, as detailed in triazine studies .

Advanced Research Questions

Q. How can computational chemistry approaches enhance understanding of this compound's bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking predicts binding affinities to targets like COX-2, while molecular dynamics simulations assess stability in biological matrices. These methods were applied to triazinone derivatives in anti-inflammatory studies .

Q. What experimental strategies address discrepancies between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer : Validate assay conditions (e.g., plasma protein binding via equilibrium dialysis). Perform pharmacokinetic profiling (absorption, metabolism) using LC-MS/MS. Comparative dose-response studies in multiple models isolate bioavailability issues, as demonstrated in triazinone analgesic research .

Q. How do structural modifications at the triazinone core influence physicochemical and pharmacological properties?

- Methodological Answer : Introducing electron-withdrawing groups at position 6 increases metabolic stability but may reduce solubility. Methoxy substitution at the 3-position enhances membrane permeability, while N-alkylation modulates logP. Systematic SAR studies using Hammett plots and QSAR models guide rational design, as shown in triazinone derivative optimizations .

Q. What mechanistic insights exist for the biological activity of triazinone derivatives, and how can they be extrapolated to this compound?

- Methodological Answer : Studies on 5,6-diphenyl-1,2,4-triazin-3(2H)-one derivatives suggest inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) via NF-κB pathway modulation. Similar mechanistic studies using Western blotting and ELISA can be applied to this compound to identify molecular targets .

Data Analysis & Validation

Q. How should researchers interpret contradictory spectral data (e.g., NMR vs. X-ray) for this compound?

- Methodological Answer : Cross-validate using complementary techniques. For example, resolve NMR signal splitting via 2D-COSY, while X-ray crystallography clarifies stereochemical ambiguities. Theoretical calculations (e.g., DFT-optimized structures) can reconcile discrepancies, as demonstrated in triazinone structural analyses .

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values. Bootstrap resampling estimates confidence intervals, while ANOVA identifies significant differences between experimental groups, as applied in triazinone bioactivity studies .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.